molecular formula C9H7FIN B8537382 5-fluoro-6-iodo-1-methyl-1H-indole

5-fluoro-6-iodo-1-methyl-1H-indole

Cat. No. B8537382
M. Wt: 275.06 g/mol
InChI Key: OYIQSAKZVAXDPT-UHFFFAOYSA-N
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Patent
US08207216B2

Procedure details

To a solution of 6-iodo-5-fluoro-1H-indole (0.495 g, 1.890 mmol) in dry DMF (7.0 mL) was added sodium hydride (55% suspension in oil) (0.124 g, 2.840 mmol) at 0° C. The mixture was stirred at 0° C. for 30 min, and then iodomethane (0.15 mL, 2.47 mmol) was added. The mixture was stirred for 1 hour at room temperature, and then quenched with ice and extracted with EtOAc (50 mL). The organic layer was washed with water, brine, dried over MgSO4, filtered, and concentrated. The residue was purified by column chromatography (EtOAc-hexane, 1:9) to afford 5-fluoro-6-iodo-1-methyl-1H-indole as a colorless solid (0.50 g, 96%).
Quantity
0.495 g
Type
reactant
Reaction Step One
Quantity
0.124 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][C:3]=1[F:11].[H-].[Na+].I[CH3:15]>CN(C=O)C>[F:11][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:2]=1[I:1])[N:8]([CH3:15])[CH:7]=[CH:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
0.495 g
Type
reactant
Smiles
IC1=C(C=C2C=CNC2=C1)F
Name
Quantity
0.124 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.15 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with ice
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (50 mL)
WASH
Type
WASH
Details
The organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (EtOAc-hexane, 1:9)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=C2C=CN(C2=CC1I)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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